

Spectroscopic Profile of 4-Ethylsulfonylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethylsulfonylbenzaldehyde**

Cat. No.: **B1314216**

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the spectral data for **4-ethylsulfonylbenzaldehyde**, a key aromatic building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for **4-ethylsulfonylbenzaldehyde**, this document utilizes data from its close structural analog, 4-(methylsulfonyl)benzaldehyde (CAS No: 5398-77-6), as a predictive reference. The spectral characteristics of these two compounds are expected to be highly similar, with minor, predictable variations arising from the difference between an ethyl and a methyl group on the sulfonyl moiety. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the spectroscopic properties of this compound class.

The following sections present a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectral Data Summary

The spectral data presented below is for 4-(methylsulfonyl)benzaldehyde and serves as a close approximation for **4-ethylsulfonylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.16	Singlet	1H	Aldehyde (-CHO)
8.16	Doublet	2H	Aromatic (ortho to -CHO)
8.10	Doublet	2H	Aromatic (ortho to - SO_2CH_3)
3.12	Singlet	3H	Methyl (- SO_2CH_3)

Note on **4-ethylsulfonylbenzaldehyde**: The singlet at 3.12 ppm would be replaced by a quartet around 3.2-3.4 ppm (2H, - $\text{SO}_2\text{CH}_2\text{CH}_3$) and a triplet around 1.2-1.4 ppm (3H, - $\text{SO}_2\text{CH}_2\text{CH}_3$).

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
191.5	Aldehyde Carbonyl (C=O)
146.1	Aromatic (C- SO_2CH_3)
140.2	Aromatic (C-CHO)
130.6	Aromatic (CH, ortho to -CHO)
128.5	Aromatic (CH, ortho to - SO_2CH_3)
44.5	Methyl Carbon (- SO_2CH_3)

Note on **4-ethylsulfonylbenzaldehyde**: The signal at 44.5 ppm would be replaced by signals for the ethyl group, expected around 51 ppm (- SO_2CH_2) and 7 ppm (- CH_3).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Weak-Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1705	Strong	Aldehyde C=O Stretch
~1600, ~1470	Medium	Aromatic C=C Stretch
~1310, ~1150	Strong	S=O Stretch (sulfonyl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of **4-ethylsulfonylbenzaldehyde** is 198.24 g/mol .

m/z	Relative Intensity (%)	Assignment
198	Moderate	[M] ⁺ (Molecular Ion)
169	High	[M - C ₂ H ₅] ⁺
135	Moderate	[M - SO ₂ C ₂ H ₅] ⁺
107	Moderate	[C ₇ H ₅ O] ⁺
77	High	[C ₆ H ₅] ⁺

Note:This is a predicted fragmentation pattern for **4-ethylsulfonylbenzaldehyde**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

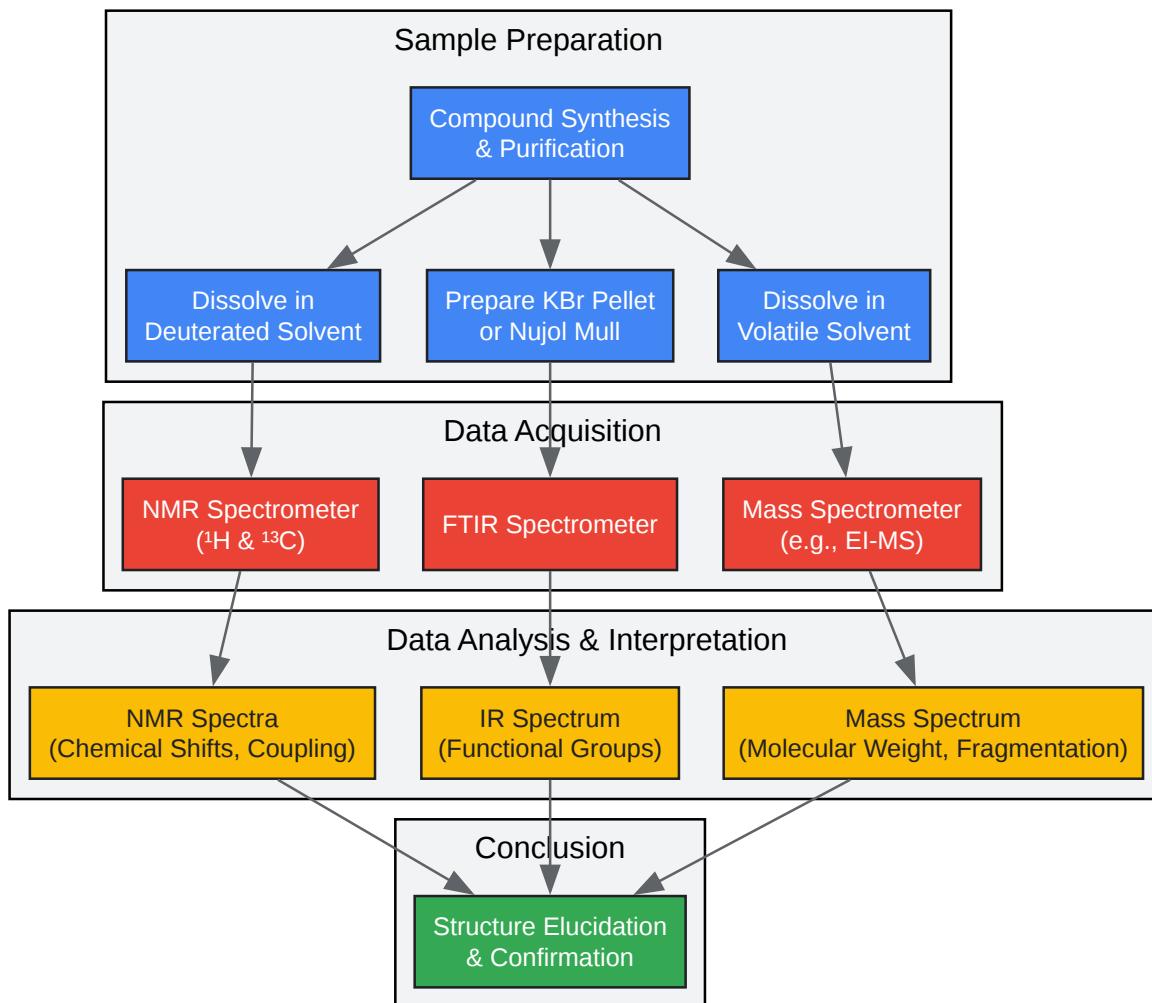
NMR Spectroscopy

- Sample Preparation:
 - Weigh 10-20 mg of the sample.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):

- Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the empty sample compartment should be recorded prior to sample analysis.


Mass Spectrometry (MS)

- Sample Preparation (Electron Ionization - EI):
 - Prepare a dilute solution of the sample (10-100 $\mu\text{g/mL}$) in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrument Parameters (EI-MS):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 50-500.

- The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethylsulfonylbenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314216#4-ethylsulfonylbenzaldehyde-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1314216#4-ethylsulfonylbenzaldehyde-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com